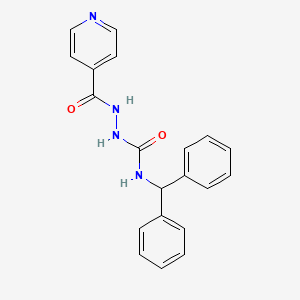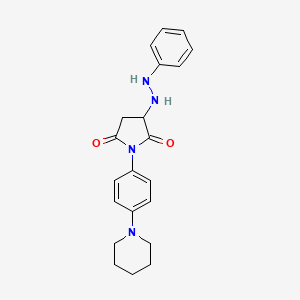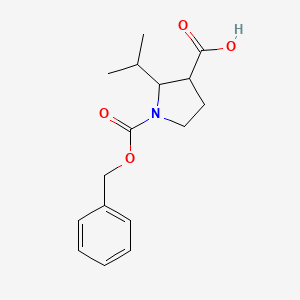
4-(1,1-Diphenylethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Diphenylethyl)pyridine is a chemical compound with the molecular formula C19H17N . It has a molecular weight of 259.34 .
Synthesis Analysis
The synthesis of 1,4-dihydropyridines, a class of compounds to which this compound belongs, often involves the Hantzsch reaction . This reaction traditionally involves the formation of 1,4-dihydropyridine from ethyl acetoacetate, an aromatic aldehyde, and an ammonia source . Other methods for the synthesis of 1,4-dihydropyridines include the hydroboration of pyridines .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a diphenylethyl group . The exact structure can be confirmed chemically by its preparations with other pathways and its spectral data .科学的研究の応用
Analytical Characterization and Differentiation of Isomers
4-(1,1-Diphenylethyl)pyridine and its analogs, such as diphenidine, have been studied for their ability to differentiate between isomers using analytical techniques. Research has focused on the synthesis and characterization of these compounds, utilizing methods like high-resolution electrospray mass spectrometry, liquid chromatography, and nuclear magnetic resonance spectroscopy. This research is important in understanding the properties and potential applications of these compounds in analytical chemistry (Wallach et al., 2015).
Steric Limitations in Iodine(I) Complex Formation
Studies have been conducted on the silver(I) and iodine(I) complexes of 2-substituted pyridines, including 2-(1,1-diphenylethyl)pyridine, to investigate the steric limitations in complex formation. This research is significant for understanding the interaction of these compounds with metals and their potential applications in materials science (Ward et al., 2022).
Nonlinear Optical Properties
The exploration of efficient nonlinear optical organic crystals is another area where this compound derivatives play a role. These studies aim to understand the molecular features that contribute to nonlinear optical properties, which are essential for applications in photonics and optoelectronics (Zyss et al., 1981).
Solvation Studies
Research on compounds related to this compound, such as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, has provided insights into solvation phenomena. This is crucial for understanding solvent-polymer interactions and has implications in chemical engineering and materials science (Pires et al., 2019).
Synthesis and Characterization of Pyrazolopyridines
The synthesis and structural analysis of various pyrazolopyridines, including derivatives of this compound, have been investigated. These studies contribute to the field of organic chemistry, particularly in the synthesis of complex organic molecules (Quiroga et al., 1999).
Chemoselective Pyridination
Research on the chemoselective pyridination of C(sp3)–H bonds, particularly focusing on the interaction with 4-pyridine, has been conducted. This is important for the development of novel methods in organic synthesis (Hoshikawa & Inoue, 2013).
Photophysical Properties of Electron Donor-Acceptor Systems
The study of photophysical properties in compounds combining an electron donor with a bulky electron acceptor, such as derivatives of this compound, provides valuable insights into the field of photochemistry (Rotkiewicz et al., 1996).
Development of Organic Light-Emitting Diode Materials
Research into pyridine-appended pyrene derivatives, including compounds related to this compound, has implications in the development of materials for organic light-emitting diodes (OLEDs). This research is crucial for advancing OLED technology (Kumar et al., 2021).
Synthesis of Polyimides
The synthesis of aromatic polyimides containing pyridine groups, including derivatives of this compound, has been explored. This research is relevant for developing new materials with applications in electronics and aerospace (Chen et al., 2020).
特性
IUPAC Name |
4-(1,1-diphenylethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-19(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18-12-14-20-15-13-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQGILPQYWJLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
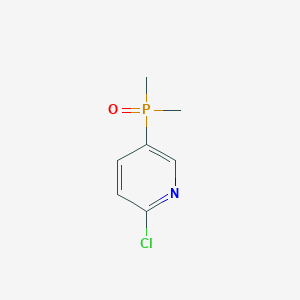
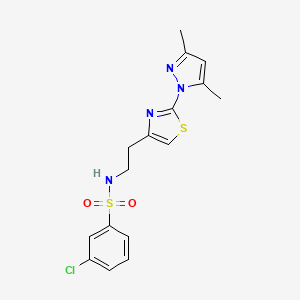
![2-[(2-fluorophenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2955413.png)

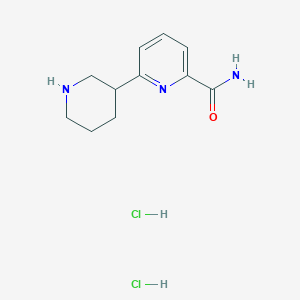

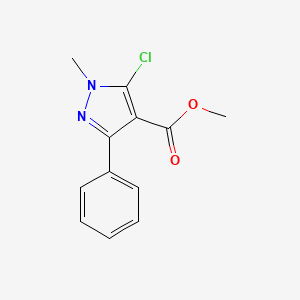
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)
